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Compound of Interest

(4-Methylpiperazin-1-yl)(4-
Compound Name:
nitrophenyl)methanone

Cat. No. B1298988

A detailed spectroscopic comparison of the ortho, meta, and para isomers of (4-
Methylpiperazin-1-yl)(nitrophenyl)methanone is presented for researchers, scientists, and drug
development professionals. This guide provides a comprehensive analysis of their tH NMR, 13C
NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental
protocols.

The positional isomerism of the nitro group on the phenyl ring significantly influences the
spectroscopic properties of (4-Methylpiperazin-1-yl)(nitrophenyl)methanone. Understanding
these differences is crucial for the unambiguous identification and characterization of each
iIsomer in complex reaction mixtures and for structure-activity relationship studies in drug
discovery.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the ortho, meta, and para
isomers of (4-Methylpiperazin-1-yl)(nitrophenyl)methanone. The data for the para isomer is
experimentally derived, while the data for the ortho and meta isomers are predicted based on
the analysis of structurally similar compounds, as explicit experimental data is not readily
available in the searched literature.

Table 1: *H NMR Spectroscopic Data (Predicted for ortho and meta, Experimental for para)
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Isomer

Chemical Shift () ppm

ortho-(2-NO2)

Aromatic Protons: 7.8-8.2 (m, 4H), Piperazine
Protons: 3.8-4.0 (br s, 4H), 2.4-2.6 (br s, 4H),
Methyl Proton: 2.3 (s, 3H)

meta-(3-NOz2)

Aromatic Protons: 7.6-8.4 (m, 4H), Piperazine
Protons: 3.7-3.9 (br s, 4H), 2.4-2.6 (br s, 4H),
Methyl Proton: 2.3 (s, 3H)

para-(4-NO2)

Aromatic Protons: 8.28 (d, J=8.8 Hz, 2H), 7.60
(d, J=8.8 Hz, 2H), Piperazine Protons: 3.84 (br
s, 4H), 2.48 (br s, 4H), Methyl Proton: 2.32 (s,

3H)

Table 2: 13C NMR Spectroscopic Data (Predicted for ortho and meta, Experimental for para)

Isomer

Chemical Shift (&) ppm

ortho-(2-NO2)

C=0: ~168, Aromatic C-NO2z: ~148, Aromatic C-
H: 124-135, Aromatic C-CO: ~133, Piperazine
C: ~47, ~54, Methyl C: ~46

meta-(3-NOz)

C=0: ~169, Aromatic C-NOz: ~148, Aromatic C-
H: 122-136, Aromatic C-CO: ~137, Piperazine
C: ~47, ~54, Methyl C: ~46

para-(4-NO2)

C=0:169.1, Aromatic C-NO2: 149.5, Aromatic
C-H: 123.8, 129.5, Aromatic C-CO: 142.3,
Piperazine C: 47.2, 54.8, Methyl C: 46.1

Table 3: IR Spectroscopic Data (Characteristic Peaks in cm™1)
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NO2
) NO2 Symmetric
Isomer C=0 Stretch Asymmetric C-N Stretch
Stretch

Stretch
ortho-(2-NOz) ~1640 ~1530 ~1350 ~1280
meta-(3-NOz2) ~1645 ~1525 ~1345 ~1285
para-(4-NO2) 1635 1520 1348 1290

Table 4. Mass Spectrometry Data

Isomer Molecular Formula Molecular Weight [M+H]* (m/z)
ortho-(2-NO2) C12H15N303 249.27 250.12
meta-(3-NOz2) C12H15N303 249.27 250.12
para-(4-NOz) C12H15N303[1] 249.27[1] 250.12

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to
characterize the (4-Methylpiperazin-1-yl)(nitrophenyl)methanone isomers.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

A solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCls, DMSO-ds)
containing a small amount of tetramethylsilane (TMS) as an internal standard is prepared. The
spectra are recorded on a 400 or 500 MHz NMR spectrometer. For tH NMR, 16 to 32 scans are
typically acquired with a relaxation delay of 1-2 seconds. For 3C NMR, a proton-decoupled
pulse sequence is used, and several hundred to thousands of scans are accumulated with a
relaxation delay of 2-5 seconds to obtain a good signal-to-noise ratio.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
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A small amount of the solid sample is placed directly onto the diamond crystal of the ATR
accessory. Firm and uniform pressure is applied to ensure good contact between the sample
and the crystal. The IR spectrum is recorded in the range of 4000-400 cm~1 by co-adding 32 or
64 scans with a spectral resolution of 4 cm~1. A background spectrum of the clean, empty ATR
crystal is recorded prior to the sample measurement and automatically subtracted from the
sample spectrum.

Electrospray lonization-Mass Spectrometry (ESI-MS)

The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of
approximately 1 mg/mL. The solution is then introduced into the ESI source of the mass
spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 yL/min. The
analysis is performed in positive ion mode, with the capillary voltage set to 3-5 kV and the
source temperature maintained at 100-150 °C. The mass spectrum is acquired over a mass-to-
charge (m/z) range of 50-500.

Visualization of the Comparative Workflow

The logical workflow for the spectroscopic comparison of the isomers is depicted in the
following diagram.
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Caption: Workflow for Spectroscopic Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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